![molecular formula C15H15FN2O3S B4557746 2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B4557746.png)
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is characterized by the presence of a benzenesulfonyl group, a methylamino group, and a 4-fluorophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with methylamine to form benzenesulfonyl(methyl)amine.
Acylation: The benzenesulfonyl(methyl)amine is acylated with 4-fluorophenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a carbonic anhydrase inhibitor, which can be useful in treating conditions like glaucoma and certain cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide: Another sulfonamide with similar biological activities.
Benzenesulfonamide derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVPERRQFUWAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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